

# AZD4831 and Oxidative Stress Pathways: A Technical Guide

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## Compound of Interest

Compound Name: Mitiperstat

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## Executive Summary

AZD4831, also known as **mitiperstat**, is a potent, orally bioavailable, and irreversible mechanism-based inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme-containing enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes and macrophages.[1][2] It plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), which are used to destroy pathogens.[2] However, excessive or misplaced MPO activity is implicated in the pathophysiology of numerous inflammatory and cardiovascular diseases by driving oxidative stress and subsequent tissue damage.[3][4] AZD4831 is being developed as a therapeutic agent to mitigate this pathological MPO-driven oxidative stress, with clinical investigations primarily focused on heart failure with preserved ejection fraction (HFpEF).[1][5] This technical guide provides an in-depth overview of AZD4831, its mechanism of action, and its impact on oxidative stress pathways, supported by preclinical and clinical data.

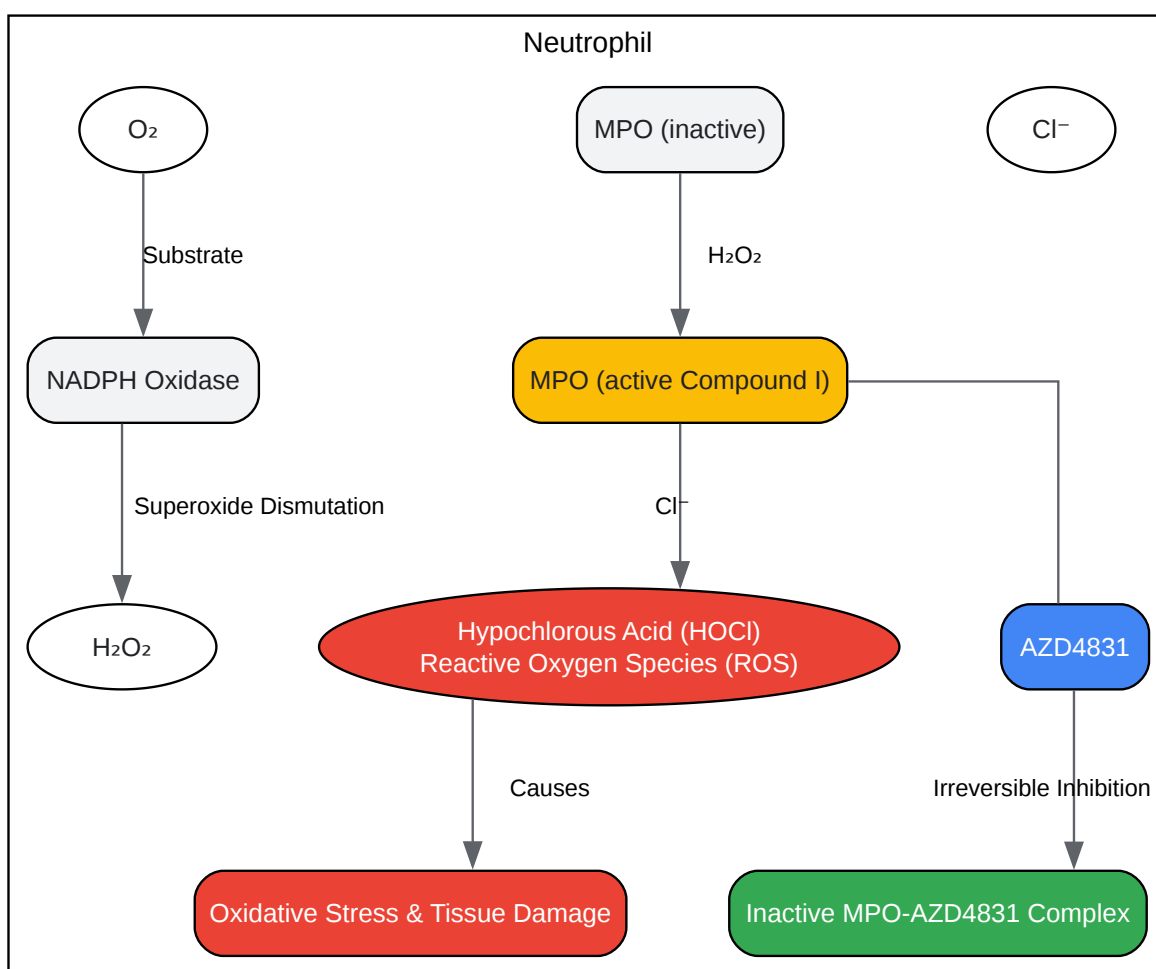
## Mechanism of Action of AZD4831

AZD4831 acts as a selective, covalent, and irreversible inhibitor of MPO.[1][2] The enzymatic cycle of MPO involves its activation by hydrogen peroxide ( $H_2O_2$ ) to a highly reactive intermediate, "compound I".[1] AZD4831 is selectively oxidized by this activated form of MPO, leading to the formation of a covalent bond with the heme moiety of the enzyme, thereby irreversibly inactivating it.[2][6] This mechanism-based inhibition is highly specific to the active

form of MPO, which is hypothesized to be the primary driver of pathological extracellular oxidative stress.[7] The lower potency of AZD4831 against intragranular MPO suggests a potentially limited impact on the essential microbicidal functions of neutrophils within phagolysosomes.[1][8]

## Signaling Pathway of MPO-Mediated Oxidative Stress

The following diagram illustrates the central role of MPO in generating reactive oxygen species and the point of intervention for AZD4831.



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**Figure 1:** Mechanism of MPO-mediated oxidative stress and AZD4831 inhibition.

## Quantitative Data

The following tables summarize the key quantitative data for AZD4831 from in vitro, preclinical, and clinical studies.

### In Vitro Potency and Selectivity

Parameter	Value	Reference
MPO IC <sub>50</sub>	1.5 nM	<a href="#">[1]</a> <a href="#">[9]</a>
TPO IC <sub>50</sub>	0.69 µM	<a href="#">[10]</a>
Selectivity (TPO/MPO)	>450-fold	<a href="#">[1]</a> <a href="#">[9]</a>
CYP3A4 IC <sub>50</sub>	6 µM	<a href="#">[10]</a>

### Preclinical Efficacy in Zymosan-Induced Peritonitis Mouse Model

AZD4831 Dose (µmol/kg, oral)	MPO Activity Inhibition in Peritoneal Lavage	Statistical Significance (p-value)	Reference
0.01	Not significant	ns	<a href="#">[1]</a>
0.1	Effective inhibition	< 0.05	<a href="#">[1]</a>
1	Dose-dependent inhibition	< 0.0001	<a href="#">[1]</a>
10	Stronger dose-dependent inhibition	< 0.0001	<a href="#">[1]</a>

### Phase I Clinical Trial (NCT03136991) - Pharmacokinetics in Healthy Male Volunteers

Parameter	Value	Dosing Condition	Reference
Half-life ( $t_{1/2}$ )	~60 hours	Multiple ascending doses	[6]
Time to Steady State	~10 days	Multiple ascending doses	[6]
AUC	Proportional to dose (5-405 mg)	Single ascending dose, fasted	[7][11]
C <sub>max</sub>	Slightly more than dose-proportional	Single ascending dose, fasted	[7][11]
Effect of Food	Reduced absorption rate, no substantial effect on overall exposure	45 mg single dose	[7][11]

## Phase IIa SATELLITE Trial (NCT03756285) - Efficacy in HFpEF Patients

Parameter	AZD4831 (5 mg daily)	Placebo	Confidence Interval	p-value	Reference
MPO Activity Reduction from Baseline (Day 30)	69%	-	95% CI: 36.3, 85.0	-	<a href="#">[12]</a>
Placebo-Adjusted MPO Activity Reduction (End of Treatment)	75%	-	95% CI: 48, 88	< 0.001	<a href="#">[5]</a>
Change in Coronary Flow Velocity Reserve (CFVR)	No significant difference	No significant difference	-	Not significant	<a href="#">[4]</a> <a href="#">[12]</a>
Change in 6-Minute Walk Distance (6MWD)	Numerical increase	-	-	Not significant	<a href="#">[4]</a> <a href="#">[12]</a>
Change in NT-proBNP	No significant difference	No significant difference	-	Not significant	<a href="#">[4]</a> <a href="#">[12]</a>
Downregulated Protein Biomarkers	CDCP1, PRELP, CX3CL1, LIFR, VSIG2	-	-	-	<a href="#">[3]</a>

## Experimental Protocols

### In Vitro MPO Inhibition Assay (Chemiluminescent Assay)

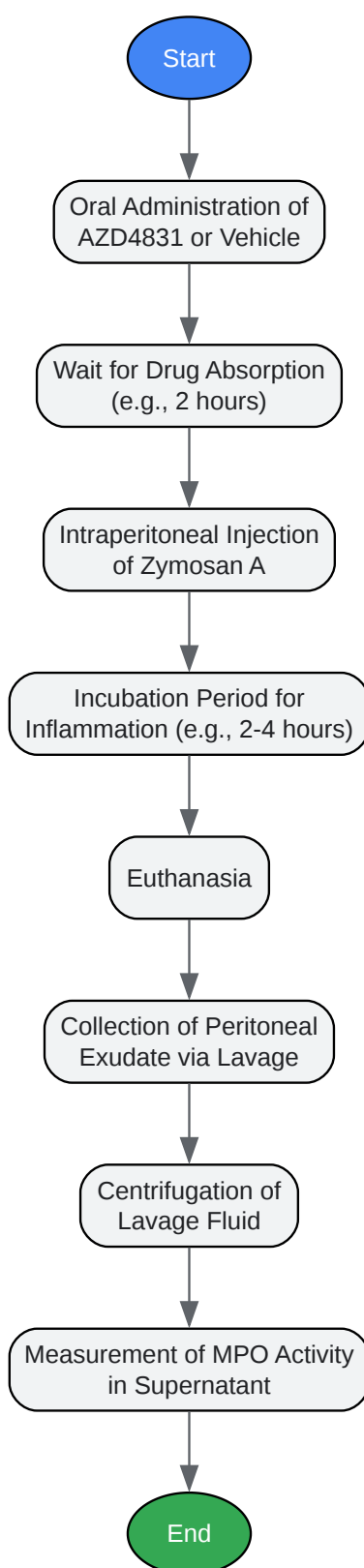
This protocol is a generalized representation based on the principles described in the cited literature.

- Reagents and Materials:
  - Purified human MPO
  - AZD4831 (or other test inhibitors)
  - Luminol (chemiluminescent substrate)
  - Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
  - Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
  - 96-well microplate (white, opaque)
  - Luminometer
- Procedure:
  1. Prepare serial dilutions of AZD4831 in the assay buffer.
  2. In a 96-well plate, add the purified MPO enzyme to each well.
  3. Add the different concentrations of AZD4831 to the respective wells and incubate for a predefined period to allow for inhibitor binding.
  4. Initiate the chemiluminescent reaction by adding a solution containing luminol and H<sub>2</sub>O<sub>2</sub>.
  5. Immediately measure the light emission using a luminometer.
  6. The MPO activity is proportional to the light intensity.
  7. Calculate the percentage of inhibition for each AZD4831 concentration relative to a vehicle control.
  8. Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Zymosan-Induced Peritonitis in Mice

This is a representative protocol for evaluating the in vivo efficacy of MPO inhibitors.

- Animals:
  - Male BALB/c mice (or other suitable strain).
- Reagents and Materials:
  - AZD4831 formulated for oral gavage.
  - Zymosan A from *Saccharomyces cerevisiae*.
  - Sterile saline.
  - Peritoneal lavage buffer (e.g., PBS with EDTA).
- Procedure:
  1. Administer AZD4831 or vehicle orally to the mice.[\[1\]](#)
  2. After a specified time (e.g., 2 hours), induce peritonitis by intraperitoneal injection of a zymosan A suspension in sterile saline.[\[1\]](#)[\[13\]](#)
  3. After a further incubation period (e.g., 2-4 hours), euthanize the mice.[\[1\]](#)
  4. Collect the peritoneal exudate by lavage with cold peritoneal lavage buffer.[\[14\]](#)
  5. Centrifuge the lavage fluid to separate the cells from the supernatant.
  6. Measure MPO activity in the cell-free supernatant using a suitable assay (e.g., chemiluminescent assay).[\[1\]](#)



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**Figure 2:** Experimental workflow for the zymosan-induced peritonitis model.



## Ex Vivo MPO Activity Assay in Whole Blood (from Clinical Trials)

This protocol is based on the methodology used in the AZD4831 clinical trials.<sup>[7]</sup>

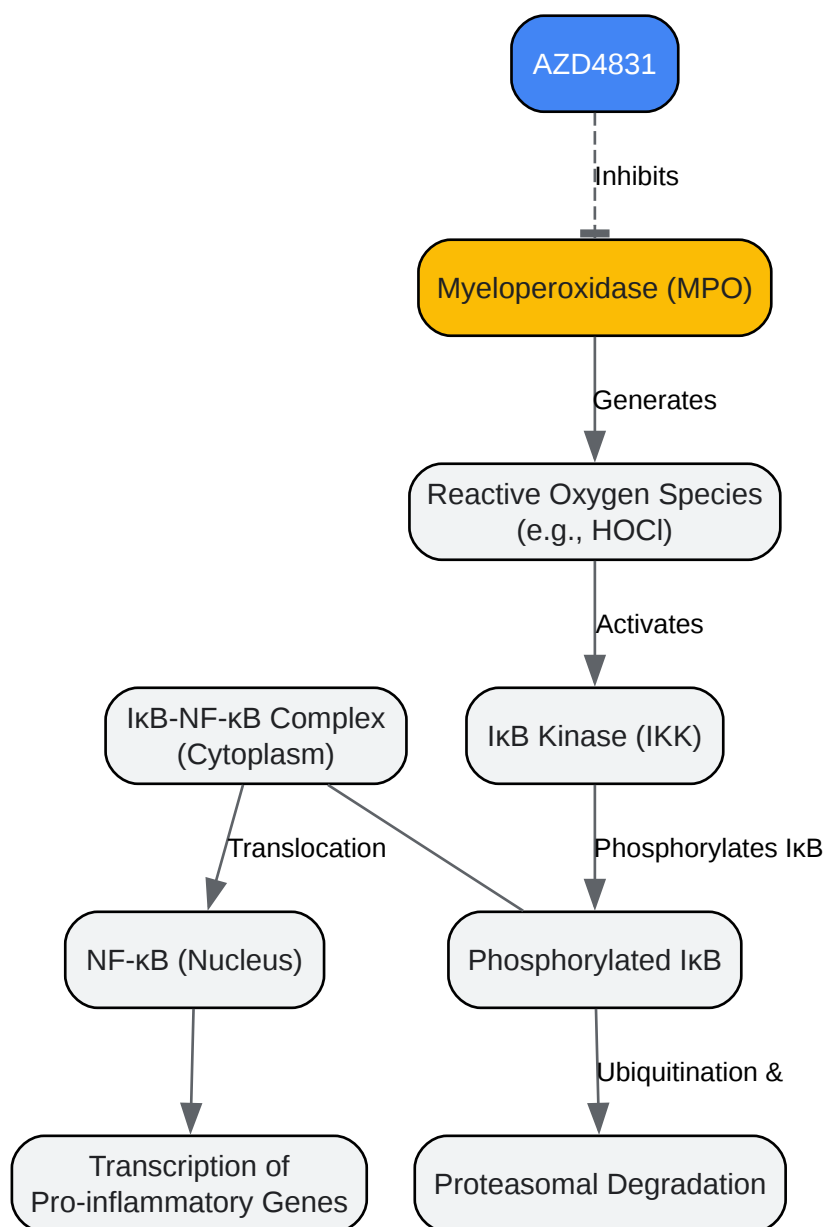
- Sample Collection and Preparation:
  - Collect whole blood samples in K<sub>2</sub>EDTA-containing tubes.
  - To induce neutrophil degranulation and MPO release, stimulate a portion of the blood with zymosan A suspension.
  - Incubate the stimulated blood sample (e.g., 30 minutes at 37°C with rotation).
  - Centrifuge the sample to obtain plasma.
- MPO Activity Measurement:
  - Analyze the MPO concentration and activity in the plasma using a validated assay (e.g., ELISA for concentration and a functional assay for activity).

## Impact on Oxidative Stress and Inflammatory Signaling Pathways

Inhibition of MPO by AZD4831 is expected to modulate downstream signaling pathways that are activated by oxidative stress and inflammation. While direct studies on AZD4831's effects on these specific pathways are limited, the known consequences of MPO activity provide a strong basis for its mechanism of therapeutic action.

### NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.<sup>[15]</sup> MPO-derived oxidants, such as HOCl, can activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines and adhesion molecules.<sup>[16]</sup> By inhibiting MPO, AZD4831 is hypothesized to reduce the activation of NF-κB, thereby downregulating the inflammatory cascade.



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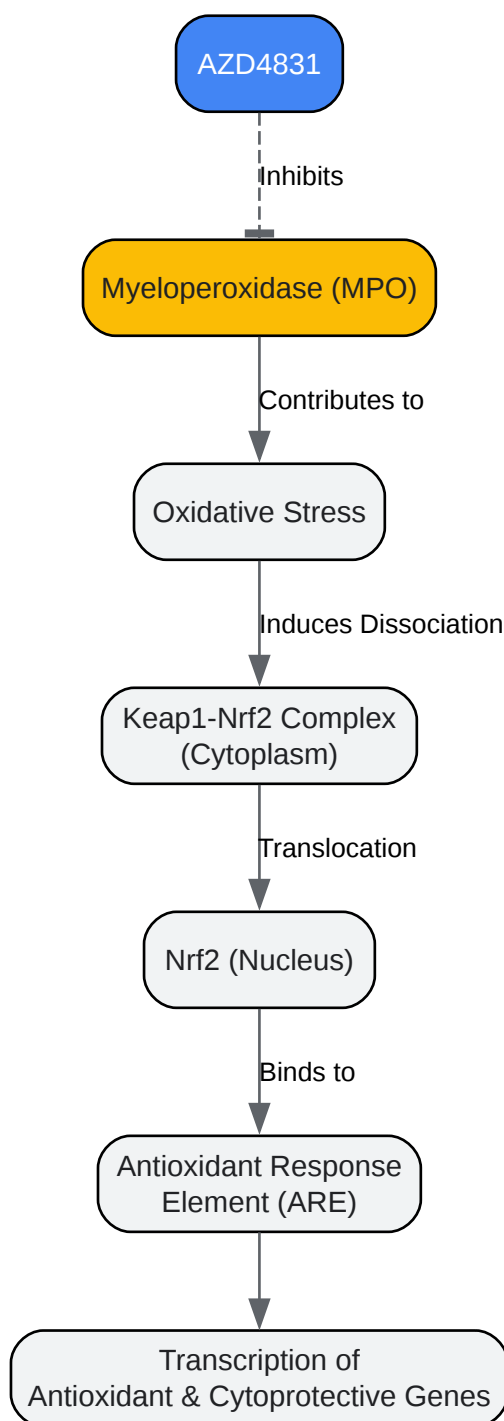
**Figure 3:** Postulated effect of AZD4831 on the NF-κB signaling pathway.

## MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli, including oxidative stress.[17] MPO-mediated oxidative stress can activate MAPK signaling cascades (e.g., p38, JNK, ERK), which contribute to inflammation and apoptosis.[16] Inhibition of MPO by AZD4831 would be expected to attenuate the activation of these pathways.

## Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.<sup>[18][19]</sup> Under conditions of oxidative stress, Nrf2 is activated and promotes cellular defense mechanisms. While MPO inhibition primarily reduces the source of oxidative stress, there is a complex interplay between pro-oxidant and antioxidant pathways. By reducing the overall oxidative burden, AZD4831 may indirectly influence the cellular redox homeostasis regulated by the Nrf2 pathway.



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**Figure 4:** Interplay between MPO inhibition and the Nrf2 antioxidant response pathway.

## Conclusion

AZD4831 is a highly potent and selective irreversible inhibitor of myeloperoxidase that has demonstrated significant target engagement in both preclinical models and human clinical trials. By reducing the production of MPO-derived reactive oxygen species, AZD4831 represents a promising therapeutic strategy for diseases driven by oxidative stress and inflammation, such as heart failure with preserved ejection fraction. The ongoing clinical development of AZD4831 will further elucidate its therapeutic potential and its precise impact on the complex network of oxidative stress-related signaling pathways.

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